molecular formula C11H17F3N4O2 B2971739 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)pivalamide CAS No. 1421491-03-3

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)pivalamide

Cat. No. B2971739
CAS RN: 1421491-03-3
M. Wt: 294.278
InChI Key: ZAOAYKXCGZFBOC-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C11H17F3N4O2 and its molecular weight is 294.278. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • The study by Al-Romaizan (2019) delved into the reactivity of 3-hydrazino-6-aryl-1,2,4-triazin-5-one with active electrophilic compounds, leading to the synthesis of several pivalamides with potential antibacterial properties. This work demonstrates the compound's role as a building block in creating molecules with biological activity (Abeer N. Al-Romaizan, 2019).

  • Zheng et al. (2012) highlighted a method for synthesizing oxazoles from enamides via an intramolecular oxidative cyclization process. The method is notable for its heavy-metal-free characteristic, underscoring the compound's utility in generating functionally diverse molecules through environmentally benign processes (Yunhui Zheng et al., 2012).

Biological Activity and Potential Therapeutic Applications

  • The work by Yu et al. (2008) focused on the development of s-cis-locked bithiazole correctors for the DeltaF508 cystic fibrosis transmembrane conductance regulator. This study is an example of how derivatives of the compound can influence the cellular processing of proteins implicated in cystic fibrosis, showcasing the therapeutic potential of such molecules (G. Yu et al., 2008).

Material Science and Catalysis

  • Sotnik et al. (2015) investigated heterometallic coordination polymers assembled from trigonal trinuclear Fe2Ni-pivalate blocks. This research illustrates the use of pivalamide derivatives in constructing materials with unique topological, sorption, and catalytic properties, highlighting the compound's versatility beyond biological applications (S. Sotnik et al., 2015).

properties

IUPAC Name

2,2-dimethyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N4O2/c1-10(2,3)8(19)15-5-6-18-9(20)17(4)7(16-18)11(12,13)14/h5-6H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOAYKXCGZFBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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